molecular formula C18H20N2 B11511370 1H-Benzoimidazole, 1-phenethyl-2-propyl-

1H-Benzoimidazole, 1-phenethyl-2-propyl-

Cat. No.: B11511370
M. Wt: 264.4 g/mol
InChI Key: XERQNEYELQFGOZ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-2-propyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene is alkylated with 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated benzodiazoles, nitrobenzodiazoles.

Scientific Research Applications

1-(2-Phenylethyl)-2-propyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: A synthetic analogue of meperidine with similar structural features.

    2-Phenylethylamine: A simpler compound with a phenylethyl group, used in medicinal chemistry.

    Fentanyl Analogues: Compounds with structural similarities, often used in pain management and anesthesia.

Uniqueness

1-(2-Phenylethyl)-2-propyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzodiazole core provides stability and aromaticity, while the phenylethyl and propyl groups offer opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-phenylethyl)-2-propylbenzimidazole

InChI

InChI=1S/C18H20N2/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

XERQNEYELQFGOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3

Origin of Product

United States

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